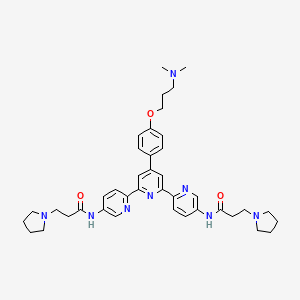

G-quadruplex ligand 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H50N8O3 |

|---|---|

Molecular Weight |

690.9 g/mol |

IUPAC Name |

N-[6-[4-[4-[3-(dimethylamino)propoxy]phenyl]-6-[5-(3-pyrrolidin-1-ylpropanoylamino)-2-pyridinyl]-2-pyridinyl]-3-pyridinyl]-3-pyrrolidin-1-ylpropanamide |

InChI |

InChI=1S/C40H50N8O3/c1-46(2)18-7-25-51-34-12-8-30(9-13-34)31-26-37(35-14-10-32(28-41-35)43-39(49)16-23-47-19-3-4-20-47)45-38(27-31)36-15-11-33(29-42-36)44-40(50)17-24-48-21-5-6-22-48/h8-15,26-29H,3-7,16-25H2,1-2H3,(H,43,49)(H,44,50) |

InChI Key |

XGJSGIHGLHNDEI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC=C(C=C3)NC(=O)CCN4CCCC4)C5=NC=C(C=C5)NC(=O)CCN6CCCC6 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of G-Quadruplex Ligand 1 (Pyridostatin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are implicated in a variety of crucial cellular processes, including the regulation of gene expression, DNA replication, and the maintenance of telomere integrity.[1] The prevalence of potential G4-forming sequences in key genomic regions, such as oncogene promoters and telomeres, has established them as promising targets for novel anti-cancer therapeutics.[2][3] Small molecules that can selectively bind to and stabilize G-quadruplexes, known as G-quadruplex ligands, can disrupt these cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

This technical guide focuses on a well-characterized G-quadruplex ligand, Pyridostatin (B1662821) (herein referred to as G-quadruplex Ligand 1), a synthetic small molecule designed to specifically recognize and stabilize G-quadruplex structures.[4][5] Pyridostatin has been shown to induce a DNA damage response and promote growth arrest in human cancer cells, making it a valuable tool for studying G-quadruplex biology and a promising scaffold for the development of new therapeutic agents.[4][6] This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Pyridostatin, including detailed experimental protocols and quantitative data to aid researchers in their own investigations.

Synthesis of this compound (Pyridostatin)

The synthesis of Pyridostatin involves a multi-step process. While the initial search did not yield a detailed protocol for the papaverine-derived ligand initially investigated, a complete synthesis for Pyridostatin is well-documented. The general scheme involves the preparation of key intermediates followed by a final condensation reaction.

A derivative of Pyridostatin, PyPDS, was synthesized and characterized with ESI-MS and NMR, confirming its structure.[7]

Physicochemical and Biological Characterization

The interaction of Pyridostatin with G-quadruplexes and its subsequent biological effects are characterized using a suite of biophysical and cell-based assays.

Quantitative Data Summary

The following tables summarize key quantitative data for Pyridostatin, providing a benchmark for its G-quadruplex binding affinity, stabilizing effects, and anti-cancer activity.

| Parameter | Value | Method | Target G-Quadruplex/Cell Line | Reference |

| Binding Affinity (Kd) | 490 ± 80 nM | Single-Molecule Laser Tweezers | Human Telomeric G-Quadruplex | [8] |

| Thermal Stabilization (ΔTm) | >25 °C | FRET Melting Assay | Human Telomeric G-Quadruplex | [9] |

| Telomerase Inhibition (IC50) | ~1 µM | TRAP Assay | - | |

| Anti-proliferative Activity (IC50) | Varies (µM range) | CCK-8 Assay | HeLa Cells | [3] |

Note: IC50 and ΔTm values can vary depending on the specific assay conditions and the G-quadruplex sequence used.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a powerful technique for confirming the formation of G-quadruplex structures and observing conformational changes upon ligand binding. Different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) exhibit distinct CD spectral signatures.[10]

Protocol:

-

Sample Preparation: Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) in a buffer containing a stabilizing cation (typically 100 mM KCl). Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to promote G-quadruplex formation.

-

Ligand Titration: For binding studies, titrate the G-quadruplex solution with increasing concentrations of Pyridostatin.

-

CD Spectrum Acquisition: Record CD spectra from 220 to 320 nm at 25°C using a spectropolarimeter. A characteristic positive peak around 265 nm and a negative peak around 240 nm are indicative of a parallel G-quadruplex structure, which is often induced or stabilized by ligands like Pyridostatin.[11]

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

The FRET-based melting assay is a high-throughput method to assess the ability of a ligand to stabilize a G-quadruplex structure. It measures the change in the melting temperature (Tm) of a dually labeled G-quadruplex-forming oligonucleotide.[12]

Protocol:

-

Oligonucleotide Design: Synthesize a G-quadruplex-forming oligonucleotide with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.

-

Assay Setup: In a 96-well plate, prepare solutions containing the labeled oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) in the presence and absence of Pyridostatin.

-

Melting Curve Acquisition: Use a real-time PCR instrument to monitor the fluorescence of the donor dye while gradually increasing the temperature from 25°C to 95°C. As the G-quadruplex unfolds, the donor and quencher are separated, resulting in an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔTm) in the presence of the ligand indicates its stabilizing effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the G-quadruplex and its interaction with a ligand at an atomic level.[7]

Protocol:

-

Sample Preparation: Prepare a concentrated solution (0.1-1 mM) of the G-quadruplex-forming oligonucleotide in a suitable NMR buffer (e.g., 25 mM KH2PO4/K2HPO4, 70 mM KCl, pH 7.0) in D2O or a 90% H2O/10% D2O mixture.

-

Ligand Titration: Acquire 1D or 2D NMR spectra of the G-quadruplex alone and then titrate with increasing concentrations of Pyridostatin.

-

Spectral Analysis: Monitor changes in the chemical shifts of the imino protons of the guanines involved in the G-tetrads. Significant shifts upon ligand addition indicate binding and can provide information about the binding mode. The observation of imino proton signals between 10.5 and 12 ppm is characteristic of G-quadruplex formation.[11]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the stoichiometry of the G-quadruplex-ligand complex.

Protocol:

-

Sample Preparation: Prepare a solution of the G-quadruplex-forming oligonucleotide and Pyridostatin in an ESI-compatible buffer (e.g., 100 mM ammonium (B1175870) acetate).

-

Mass Spectrum Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in negative ion mode.

-

Data Analysis: The mass of the G-quadruplex-ligand complex will be observed, confirming the binding stoichiometry. For example, a 1:1 or 2:1 ligand-to-quadruplex ratio can be determined.[7]

Signaling Pathways and Experimental Workflows

The stabilization of G-quadruplexes by Pyridostatin can trigger various cellular signaling pathways, primarily those related to DNA damage and replication stress. The following diagrams illustrate these pathways and the experimental workflows used to characterize G-quadruplex ligands.

Caption: Experimental workflow for G-quadruplex ligand synthesis and characterization.

Caption: Signaling pathway induced by G-quadruplex ligand stabilization.

References

- 1. G-quadruplex - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours | EMBO Molecular Medicine [link.springer.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of Telomestatin: A G-Quadruplex Ligand Targeting Telomerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telomestatin, a natural macrocyclic compound isolated from Streptomyces anulatus, has emerged as a potent and highly selective G-quadruplex (G4) ligand with significant therapeutic potential as a telomerase inhibitor. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Telomestatin. By stabilizing G-quadruplex structures in the G-rich telomeric overhang of chromosomes, Telomestatin effectively inhibits telomerase activity, leading to telomere shortening, cellular senescence, and apoptosis in cancer cells. This document details the key experimental findings, presents quantitative data on its biological activity, outlines detailed protocols for its evaluation, and discusses its preclinical efficacy. While early reports suggested clinical development, a thorough review of clinical trial databases does not indicate that Telomestatin has formally entered registered clinical trials. Nevertheless, its potent preclinical profile continues to make it a valuable tool for cancer research and a benchmark for the design of novel G-quadruplex-targeted therapies.

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is overexpressed in the vast majority of human cancers, making it an attractive target for anticancer drug development. One promising strategy to inhibit telomerase is the stabilization of G-quadruplex structures, which are four-stranded DNA secondary structures formed in guanine-rich sequences, such as those found at the ends of telomeres. The formation of these structures prevents telomerase from accessing the 3' telomeric overhang, thereby inhibiting telomere elongation.

Telomestatin, discovered in 2001, is a natural product composed of a unique macrocyclic structure containing oxazole (B20620) and thiazoline (B8809763) rings. Its structural features enable it to bind with high affinity and selectivity to intramolecular G-quadruplexes, particularly those formed by the human telomeric repeat sequence (TTAGGG)n. This potent G4-stabilizing activity translates into powerful telomerase inhibition and makes Telomestatin a cornerstone molecule in the study of G-quadruplex-mediated anticancer strategies.

Mechanism of Action

The primary mechanism of action of Telomestatin is the stabilization of the G-quadruplex structure at the 3' single-stranded overhang of telomeres. This action sterically hinders the binding of telomerase to its substrate, thus inhibiting the addition of telomeric repeats. The prolonged inhibition of telomerase in cancer cells leads to progressive telomere shortening with each cell division. Critically short telomeres trigger a DNA damage response, ultimately leading to cellular senescence or apoptosis.

Recent studies have also suggested that Telomestatin may exert its anticancer effects through additional mechanisms, including the disruption of telomere capping proteins and the induction of DNA damage at non-telomeric G-quadruplex-forming sequences, such as in the promoter region of oncogenes like c-Myb.

Caption: Signaling pathway of Telomestatin in cancer cells.

Quantitative Data Presentation

The biological activity of Telomestatin has been quantified in numerous studies. The following tables summarize key data on its telomerase inhibitory activity, G-quadruplex stabilization, and cellular effects.

Table 1: Telomerase Inhibitory and G-Quadruplex Stabilizing Activity of Telomestatin

| Assay Type | Parameter | Value | Cell Line / Conditions | Reference |

| Telomerase Activity Assay (TRAP) | IC50 | 5 nM | in vitro | |

| G-Quadruplex Formation (Human Telomeric Sequence) | EC50 | 0.03 µM | 0.005 µM DNA | |

| G-Quadruplex Formation (Human Telomeric Sequence) | EC50 | 0.53 µM | 0.2 µM DNA |

Table 2: Cellular Effects of Telomestatin

| Cell Line | Assay Type | Parameter | Value | Treatment Duration | Reference |

| U937 (Leukemia) | Telomere Length | TRF Reduction | 9.5 to 3.8 kb | Long-term (at 2 µM) | |

| Multiple Myeloma Cells | Apoptosis | % Cell Death | >80% | 3-5 weeks | |

| A549 (Lung Cancer) | Telomere Length | TRF Shortening | Significant at 0.1 µM | Not specified |

Table 3: In Vivo Efficacy of Telomestatin in a U937 Xenograft Model

| Treatment Group | Dose and Schedule | Endpoint | Result | Reference |

| Telomestatin | 15 mg/kg, i.p., twice weekly for 4 weeks | Mean Tumor Volume | 291 mm³ | |

| Control (PBS) | N/A | Mean Tumor Volume | 1395 mm³ | |

| Telomestatin | 3 mg/kg | Telomerase Activity Inhibition | 60.2% | |

| Telomestatin | 9 mg/kg | Telomerase Activity Inhibition | 74% | |

| Telomestatin | 15 mg/kg | Telomerase Activity Inhibition | 92.5% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the activity of Telomestatin.

Telomeric Repeat Amplification Protocol (TRAP) Assay

This assay measures the activity of telomerase in cell extracts.

Caption: Experimental workflow for the TRAP assay.

Methodology:

-

Cell Lysate Preparation:

-

Harvest cultured cancer cells and wash with PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer).

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the cell extract.

-

Determine the protein concentration of the extract.

-

-

TRAP Reaction:

-

In a PCR tube, combine the cell extract (containing telomerase) with a reaction mixture containing a TS primer (a non-telomeric oligonucleotide), dNTPs, and varying concentrations of Telomestatin or a vehicle control.

-

Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

-

-

PCR Amplification:

-

Add a reverse primer and Taq polymerase to the reaction mixture.

-

Perform PCR to amplify the telomerase extension products. Include an internal PCR control to monitor for PCR inhibition.

-

-

Detection and Analysis:

-

Separate the PCR products on a polyacrylamide gel.

-

Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the DNA bands.

-

Telomerase activity is observed as a characteristic ladder of 6-base pair repeats.

-

Quantify the intensity of the ladder to determine the level of telomerase inhibition by Telomestatin.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the conformational changes of DNA upon binding to a ligand, providing evidence for G-quadruplex stabilization.

Methodology:

-

Sample Preparation:

-

Prepare a solution of a G-quadruplex-forming oligonucleotide (e.g., the human telomeric sequence) in a suitable buffer (e.g., Tris-HCl with KCl).

-

Anneal the oligonucleotide by heating to 95°C and slowly cooling to room temperature to facilitate G-quadruplex formation.

-

-

CD Measurement:

-

Record the CD spectrum of the oligonucleotide in the absence of Telomestatin. A characteristic spectrum with a positive peak around 295 nm is indicative of an antiparallel G-quadruplex structure.

-

Titrate the oligonucleotide solution with increasing concentrations of Telomestatin.

-

Record the CD spectrum after each addition. An increase in the ellipticity at 295 nm indicates stabilization of the G-quadruplex structure.

-

-

Data Analysis:

-

Plot the change in CD signal as a function of Telomestatin concentration to determine the binding affinity and stoichiometry.

-

Polymerase Stop Assay

This assay assesses the ability of a ligand to stabilize a G-quadruplex structure and block the progression of a DNA polymerase.

Methodology:

-

Template-Primer Annealing:

-

Design a DNA template containing a G-quadruplex-forming sequence.

-

Anneal a radiolabeled or fluorescently labeled primer to the template upstream of the G-quadruplex sequence.

-

-

Polymerase Extension Reaction:

-

Incubate the template-primer duplex with a DNA polymerase (e.g., Taq polymerase) and dNTPs in the presence of varying concentrations of Telomestatin or a vehicle control.

-

Allow the polymerase extension reaction to proceed for a defined period.

-

-

Analysis:

-

Denature the reaction products and separate them on a denaturing polyacrylamide gel.

-

Visualize the DNA fragments.

-

Stabilization of the G-quadruplex by Telomestatin will cause the polymerase to stall, resulting in an increase in the intensity of a truncated product corresponding to the position of the G-quadruplex.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of Telomestatin for a specified duration (e.g., 72 hours). Include a vehicle control.

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the log of the Telomestatin concentration to determine the IC50 value.

-

Preclinical Development and Future Perspectives

In vivo studies using xenograft models have demonstrated the antitumor efficacy of Telomestatin. Systemic administration of Telomestatin in mice bearing human leukemia xenografts resulted in a significant reduction in tumor volume and a decrease in tumor telomerase activity. These preclinical findings underscore the potential of Telomestatin as a therapeutic agent for cancer.

Despite its promising preclinical profile and early reports suggesting it was undergoing clinical evaluation, a comprehensive search of clinical trial registries (such as ClinicalTrials.gov) did not yield any registered clinical trials for Telomestatin. The reasons for this are not publicly documented but could be related to challenges in large-scale synthesis, formulation, or other developmental hurdles.

Nevertheless, Telomestatin remains a critical tool for researchers studying telomere biology and G-quadruplexes. Its high potency and selectivity have made it a benchmark compound for the validation of the G-quadruplex-targeting concept. The insights gained from the study of Telomestatin continue to inform the design and development of a new generation of G-quadruplex ligands with improved pharmacological properties, with the hope that these efforts will ultimately lead to novel and effective cancer therapies.

Conclusion

Telomestatin stands as a landmark discovery in the field of G-quadruplex ligands. Its potent and selective stabilization of telomeric G-quadruplexes, leading to effective telomerase inhibition and cancer cell death, has firmly established the therapeutic potential of this mechanism of action. While its path to the clinic remains unclear, the wealth of preclinical data on Telomestatin provides a robust foundation for ongoing research and development in this exciting area of oncology. The detailed experimental protocols and quantitative data summarized in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of G-quadruplex-targeted cancer therapy.

An In-depth Technical Guide to G-quadruplex Ligand Binding Sites on G-quadruplex DNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interactions between small molecule ligands and G-quadruplex (G4) DNA structures. G-quadruplexes are non-canonical secondary structures of nucleic acids that are of significant interest as therapeutic targets, particularly in oncology. Understanding the specific binding sites and modes of interaction of various ligands is crucial for the rational design of novel and selective G4-targeting drugs.

Introduction to G-quadruplexes and Their Ligands

G-quadruplexes are four-stranded structures formed in guanine-rich sequences of DNA and RNA. They are composed of stacked G-tetrads, which are square planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. The stability of these structures is enhanced by the presence of a central monovalent cation, typically K⁺ or Na⁺. G4 structures are found in key regions of the genome, including telomeres and the promoter regions of oncogenes such as c-MYC and BCL-2, making them attractive targets for anticancer drug development.

G-quadruplex ligands are small molecules that can selectively bind to and stabilize G4 structures, thereby interfering with their biological functions. For instance, stabilization of G4s in telomeres can inhibit the activity of telomerase, an enzyme essential for the immortalization of cancer cells. Similarly, stabilizing G4s in oncogene promoters can downregulate gene expression. The primary modes of ligand binding to G-quadruplexes include end-stacking, groove binding, and intercalation.

Prominent G-quadruplex Ligands and Their Binding Sites

This section details the binding characteristics of several well-studied G-quadruplex ligands, focusing on their specific binding sites and modes of interaction.

N-methyl mesoporphyrin IX (NMM)

N-methyl mesoporphyrin IX (NMM) is a porphyrin derivative known for its high selectivity for parallel G-quadruplex structures over duplex DNA.[1][2] Its binding is primarily characterized by end-stacking onto the terminal G-tetrads.

-

Binding Mode: High-resolution crystal structures reveal that NMM stacks onto the 5' and 3' terminal G-tetrads of parallel G-quadruplexes.[1][3] The planar porphyrin ring of NMM engages in π-π stacking interactions with the G-tetrad. The out-of-plane N-methyl group of NMM protrudes into the central channel of the G-quadruplex, aligning with the central cations.[1][3] This specific interaction contributes to its high selectivity for parallel G4s, as the central channel of antiparallel or hybrid topologies would create steric clashes with the methyl group.[1][3]

-

Specificity: NMM shows a strong preference for parallel G-quadruplex conformations.[1][2] Photocleavage experiments with NMM on the c-MYC promoter G-quadruplex have shown that cleavage occurs at specific guanine residues within the G-tetrads, further confirming its end-stacking binding mode.

-

Biological Implications: By selectively binding and stabilizing parallel G4s, such as the one found in the c-MYC promoter, NMM can modulate gene expression.

Actinomycin D

Actinomycin D is a well-known anticancer agent that has been shown to interact with G-quadruplex DNA, in addition to its established mechanism of intercalating into duplex DNA at GpC sites.[4]

-

Binding Mode: Studies on the interaction of Actinomycin D with human telomeric G-quadruplexes suggest an end-stacking binding mode rather than intercalation between G-tetrads.[4] The phenoxazone ring of Actinomycin D is thought to stack onto the terminal G-tetrad.

-

Stoichiometry and Affinity: The binding of Actinomycin D to human telomeric G-quadruplexes is characterized by an approximate 2:1 stoichiometry (two G-quadruplexes per one Actinomycin D molecule), suggesting that the ligand may bridge two G4 structures.[4] The binding affinity is in the range of 10⁵ M⁻¹[4]

-

Structural Impact: Actinomycin D binding induces conformational changes in both Na⁺ and K⁺ forms of the human telomeric G-quadruplex, leading to stabilized complexes with similar structural properties.[4]

BRACO-19

BRACO-19 is a synthetic acridine (B1665455) derivative designed to be a potent G-quadruplex binder and telomerase inhibitor.

-

Binding Mode: High-resolution crystal structures of BRACO-19 in complex with a parallel G-quadruplex show an end-stacking mode of interaction. The acridine core of BRACO-19 stacks asymmetrically on the 3'-terminal G-tetrad. Molecular dynamics simulations also suggest that groove binding may act as an intermediate step before the more stable end-stacking pose is achieved.

-

Specific Interactions: The substituents of the acridine ring play a crucial role in the binding. The anilino substituent at the 9-position fits into a pocket at the interface of a dimeric G-quadruplex structure, significantly enhancing its binding affinity. The side chains also form hydrogen bonds with the G4 structure, primarily mediated by water molecules.

-

Selectivity: While potent, BRACO-19 exhibits only moderate selectivity for G-quadruplex DNA over duplex DNA.

Telomestatin

Telomestatin is a natural macrocyclic compound isolated from Streptomyces anulatus and is one of the most potent and selective G-quadruplex ligands known.

-

Binding Mode: Due to its low solubility, a high-resolution crystal structure of Telomestatin complexed with a G-quadruplex is not yet available. However, NMR studies of a Telomestatin derivative and molecular dynamics simulations suggest multiple binding modes, including end-stacking , groove binding , and intercalation at the bottom of the G4 structure.[5] The top-stacking mode is similar to what is observed for other G4 ligands.[5]

-

Cation Involvement: Interestingly, studies have shown that Telomestatin can coordinate a cation, which then sits (B43327) between the ligand and the terminal G-tetrad, further stabilizing the complex.[6] This highlights the importance of considering the role of cations in the rational design of G4 ligands.[6]

-

High Selectivity: Telomestatin displays remarkable selectivity for G-quadruplex DNA over duplex DNA, which is a key attribute for its potential as a therapeutic agent.[6]

Data Presentation: Quantitative Analysis of Ligand Binding

The following tables summarize key quantitative data for the interaction of various ligands with different G-quadruplex DNA structures.

Table 1: Binding Affinity (Ka or Kd) and Stoichiometry (n) of G-quadruplex Ligands

| Ligand | G-Quadruplex Target | Technique | Binding Affinity (Ka, M⁻¹) | Dissociation Constant (Kd, µM) | Stoichiometry (n) (Ligand:G4) | Reference(s) |

| NMM | Human Telomeric (parallel) | Spectroscopy | 1.4 x 10⁶ | 0.71 | 1:1 | [2] |

| c-MYC | Fluorescence | - | ~1 | - | [7] | |

| Actinomycin D | Human Telomeric (Na⁺) | ITC | 2.1 x 10⁵ | 4.76 | 1:2 | [4] |

| Human Telomeric (K⁺) | ITC | 2.3 x 10⁵ | 4.35 | 1:2 | [4] | |

| BRACO-19 | Human Telomeric | Various | ~10⁷ | ~0.1 | 1:1 and 2:1 | [8] |

| Telomestatin | Human Telomeric | Various | >10⁷ | <0.1 | 2:1 | [8] |

| TMPyP4 | [d(AG₃T)]₄ | ITC | ~2 x 10⁵ | ~5 | 1:2 | [9] |

| [d(TG₄T)]₄ | ITC | - | - | 2:1 | [9] | |

| Quercetin | c-MYC | G4-FID | 2.24 x 10⁶ | 0.45 | - | [7] |

| Sanguinarine | c-MYC | G4-FID | 7.76 x 10⁶ | 0.13 | - | [7] |

| Thymoquinone | c-MYC | G4-FID | 0.38 x 10⁶ | 2.63 | - | [7] |

Table 2: Thermal Stabilization of G-quadruplexes by Ligands (ΔTm)

| Ligand | G-Quadruplex Target | Technique | ΔTm (°C) | Reference(s) |

| Actinomycin D | Human Telomeric (Na⁺) | CD Melting | ~19 | [4] |

| Human Telomeric (K⁺) | CD Melting | ~11 | [4] | |

| BRACO-19 | Human Telomeric | FRET Melting | >20 | [10] |

| Pyridostatin | Human Telomeric | FRET Melting | >25 | [10] |

| PhenDC3 | Human Telomeric | FRET Melting | >25 | [10] |

| Quercetin | c-MYC | FRET Melting | 16.4 | [11] |

| Quercetin | BCL-2 | FRET Melting | 15.4 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize G-quadruplex-ligand interactions.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used technique to study the conformation of G-quadruplexes and the changes induced by ligand binding.

Protocol for CD Titration:

-

Sample Preparation:

-

Prepare a stock solution of the G-quadruplex-forming oligonucleotide (e.g., 100 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.

-

Prepare a stock solution of the ligand in the same buffer or a compatible solvent (e.g., DMSO).

-

-

Instrumentation:

-

Use a CD spectrophotometer equipped with a thermostatted cell holder.

-

Set the instrument to scan in the UV region, typically from 220 nm to 320 nm.

-

-

Titration Procedure:

-

Place a solution of the folded G-quadruplex (e.g., 5 µM) in a quartz cuvette (e.g., 1 cm path length).

-

Record the initial CD spectrum of the G-quadruplex alone.

-

Add small aliquots of the ligand stock solution to the cuvette, ensuring thorough mixing after each addition.

-

Record the CD spectrum after each addition until no further significant changes are observed.

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Plot the change in CD signal at a specific wavelength (where the change is maximal) as a function of the ligand concentration.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Kd) and stoichiometry (n).

-

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET melting assays are high-throughput methods to assess the thermal stabilization of G-quadruplexes upon ligand binding.

Protocol for FRET Melting Assay:

-

Sample Preparation:

-

Synthesize a G-quadruplex-forming oligonucleotide labeled with a FRET pair (e.g., FAM as the donor at the 5'-end and TAMRA as the quencher at the 3'-end).

-

Prepare a solution of the labeled oligonucleotide (e.g., 0.2 µM) in a suitable buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2).[10]

-

Prepare solutions of the test ligands at various concentrations.

-

-

Instrumentation:

-

Use a real-time PCR machine or a dedicated thermal cycler with fluorescence detection capabilities.

-

-

Experimental Procedure:

-

In a 96-well plate, mix the labeled oligonucleotide solution with the ligand solutions (or buffer as a control).

-

Heat the plate from room temperature to 95°C with a slow ramp rate (e.g., 1°C/min).

-

Monitor the fluorescence of the donor fluorophore at each temperature increment.

-

-

Data Analysis:

-

Plot the normalized fluorescence as a function of temperature.

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, corresponding to the midpoint of the sigmoidal melting curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the G-quadruplex alone from the Tm in the presence of the ligand. A higher ΔTm indicates greater stabilization.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[12]

Protocol for ITC:

-

Sample Preparation:

-

Prepare solutions of the G-quadruplex and the ligand in the same buffer, and degas them thoroughly to avoid air bubbles.

-

The concentration of the macromolecule (G-quadruplex) in the cell is typically in the range of 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.

-

-

Instrumentation:

-

Use an isothermal titration calorimeter.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration Procedure:

-

Load the G-quadruplex solution into the sample cell and the ligand solution into the injection syringe.

-

Perform a series of small injections (e.g., 5-10 µL) of the ligand into the sample cell, allowing the system to reach equilibrium between injections.

-

A control experiment with injections of the ligand into buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Subtract the heat of dilution from the raw data.

-

Plot the heat change as a function of the molar ratio of ligand to G-quadruplex.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about G-quadruplexes and their complexes with ligands in solution.

Protocol for NMR Titration:

-

Sample Preparation:

-

Prepare a highly concentrated and pure sample of the G-quadruplex-forming oligonucleotide (e.g., 0.1-1 mM) in an appropriate NMR buffer (e.g., 90% H₂O/10% D₂O, 25 mM K₃PO₄, 70 mM KCl, pH 7.0).

-

Prepare a concentrated stock solution of the ligand in a deuterated solvent (e.g., DMSO-d₆) to minimize the proton signal from the solvent.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

-

Titration Procedure:

-

Acquire a 1D ¹H NMR spectrum of the G-quadruplex alone. The imino proton region (10-12 ppm) is particularly informative for G-quadruplexes.

-

Add small aliquots of the ligand stock solution to the NMR tube and acquire a 1D ¹H spectrum after each addition.

-

Monitor the chemical shift perturbations (changes in the positions of the peaks) and line broadening of the G-quadruplex protons upon ligand binding.

-

-

Data Analysis:

-

Track the chemical shift changes of specific protons as a function of the ligand-to-DNA molar ratio.

-

The protons that experience the largest chemical shift changes are likely at or near the binding site.

-

For more detailed structural information, 2D NMR experiments (e.g., NOESY, HSQC) can be performed on the G-quadruplex-ligand complex to determine intermolecular contacts and calculate a high-resolution structure of the complex.

-

Visualizations

Signaling Pathway: Telomerase Inhibition by G-quadruplex Ligands

References

- 1. Item - Optimized End-Stacking Provides Specificity of NâMethyl Mesoporphyrin IX for Human Telomeric GâQuadruplex DNA - figshare - Figshare [figshare.com]

- 2. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Interactions of Actinomycin D with Human Telomeric G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cation Involvement in Telomestatin Binding to G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Nuances of DC-34: A G-Quadruplex Ligand Targeting the MYC Oncogene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structural Features of the G-Quadruplex Ligand DC-34 for G4 Recognition.

The selective targeting of non-canonical DNA structures, such as G-quadruplexes (G4s), has emerged as a promising strategy in the development of novel therapeutics, particularly in oncology. G4s are four-stranded secondary structures formed in guanine-rich regions of the genome, including the promoter of the MYC oncogene, a critical regulator of cellular proliferation that is dysregulated in a majority of human cancers. Stabilization of the MYC promoter G4 can suppress its transcription, thus offering a viable therapeutic avenue. This technical guide delves into the structural features of the small molecule ligand DC-34, a potent and selective stabilizer of the MYC G-quadruplex, providing a detailed overview of its recognition mechanism, the experimental protocols used for its characterization, and quantitative binding data.

Core Structural Features of DC-34 for G4 Recognition

The ligand DC-34 (Chemical Name: 4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-(4-(trifluoromethyl)phenyl)benzofuran-3-carboxamide) exhibits a unique chemical architecture that facilitates its specific and stable interaction with the MYC G-quadruplex.[1][2] The solution structure of the DC-34/MYC G4 complex, determined by Nuclear Magnetic Resonance (NMR) spectroscopy (PDB ID: 5W77), reveals a distinctive 2:1 binding stoichiometry, with one DC-34 molecule binding to the 5' and another to the 3' G-tetrad of the parallel G-quadruplex.[1]

The key structural interactions underpinning this recognition are:

-

Planar Aromatic Core: The benzofuran (B130515) core of DC-34 is a planar aromatic system that facilitates π-π stacking interactions with the G-tetrads at both ends of the G-quadruplex. This end-stacking is a primary mode of interaction for many G4 ligands and contributes significantly to the binding affinity.

-

Side Chains and Flanking Regions: The recognition specificity of DC-34 for the MYC G-quadruplex is enhanced by interactions between its side chains and the flanking nucleotides and loops of the G4 structure. This goes beyond simple end-stacking and involves a more intricate molecular recognition process.

-

Cationic Arm: The positively charged azepane ring on the side chain of DC-34 is crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA, further stabilizing the complex.

These combined interactions allow DC-34 to selectively stabilize the MYC G-quadruplex, leading to the downregulation of MYC transcription.

Quantitative Binding Data

The binding affinity of DC-34 for the MYC G-quadruplex has been quantified using various biophysical techniques. A summary of the key quantitative data is presented in the table below.

| G-Quadruplex Sequence | Ligand | Technique | Dissociation Constant (Kd) | Stoichiometry (Ligand:G4) | Reference |

| MYC Promoter G4 | DC-34 | Fluorescence Titration | 9.4 µM | 2:1 | [2][3] |

Experimental Protocols

The characterization of the interaction between DC-34 and the MYC G-quadruplex relies on a suite of biophysical techniques. Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of G-quadruplex-ligand complexes in solution at atomic resolution.

Protocol:

-

Sample Preparation:

-

The DNA oligonucleotide sequence for the MYC promoter G-quadruplex (e.g., a modified Pu22 sequence) is synthesized and purified.

-

The DNA is dissolved in a buffered solution (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0) to a final concentration of 0.1-1.0 mM. The presence of potassium ions is crucial for the formation of a stable parallel G-quadruplex.

-

The DNA solution is annealed by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.

-

A stock solution of DC-34 is prepared in a suitable solvent (e.g., DMSO-d6) and added to the DNA sample to achieve the desired molar ratio (typically in excess to ensure saturation for structural studies).

-

-

NMR Data Acquisition:

-

A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D 1H NMR: Used to monitor the chemical shift changes of the imino protons of the guanines in the G-tetrads upon ligand binding, providing initial evidence of interaction.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides distance constraints between protons that are close in space (< 5 Å), which are essential for determining the 3D structure of the complex. Intermolecular NOEs between the ligand and the G-quadruplex are critical for defining the binding mode.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same spin system (e.g., within a single nucleotide), aiding in the assignment of resonances.

-

1H-15N HSQC (Heteronuclear Single Quantum Coherence): If using 15N-labeled DNA, this experiment helps to resolve spectral overlap by spreading the proton signals over a second nitrogen dimension.

-

-

Structure Calculation:

-

The assigned NMR resonances and the distance and dihedral angle constraints derived from the NMR data are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

-

A family of structures consistent with the experimental data is generated, and the final structure represents the ensemble of the lowest energy conformers.

-

Circular Dichroism (CD) Spectroscopy for G4 Topology and Stability

CD spectroscopy is a rapid and sensitive technique used to confirm the formation of the G-quadruplex structure and to assess its stability in the presence of a ligand.

Protocol:

-

Sample Preparation:

-

A stock solution of the MYC G-quadruplex-forming oligonucleotide is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

The DNA is annealed as described for the NMR sample preparation.

-

A stock solution of DC-34 is prepared.

-

-

CD Spectra Acquisition:

-

CD spectra are recorded on a spectropolarimeter.

-

The spectrum of the folded G-quadruplex is recorded in the absence of the ligand. A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm.

-

DC-34 is titrated into the G-quadruplex solution, and CD spectra are recorded at each concentration point to observe any changes in the G4 topology upon ligand binding.

-

-

Thermal Melting Analysis:

-

To assess the stabilizing effect of the ligand, a CD melting experiment is performed.

-

The ellipticity at a characteristic wavelength (e.g., 260 nm) is monitored as the temperature is gradually increased (e.g., from 20°C to 95°C).

-

The melting temperature (Tm), the temperature at which 50% of the G-quadruplex is unfolded, is determined from the melting curve.

-

The experiment is repeated in the presence of DC-34. An increase in the Tm indicates that the ligand stabilizes the G-quadruplex structure.

-

Fluorescence Titration for Binding Affinity Determination

Fluorescence spectroscopy can be employed to determine the binding affinity (dissociation constant, Kd) of a ligand for a G-quadruplex, particularly if the ligand's fluorescence properties change upon binding.

Protocol:

-

Sample Preparation:

-

A solution of DC-34 at a fixed concentration is prepared in the binding buffer.

-

A concentrated stock solution of the folded MYC G-quadruplex is prepared in the same buffer.

-

-

Fluorescence Titration:

-

The fluorescence emission spectrum of the DC-34 solution is recorded.

-

Aliquots of the G-quadruplex stock solution are incrementally added to the DC-34 solution.

-

After each addition and a brief incubation period to allow for equilibration, the fluorescence emission spectrum is recorded.

-

Changes in fluorescence intensity (either quenching or enhancement) at a specific wavelength are monitored as a function of the G-quadruplex concentration.

-

-

Data Analysis:

-

The change in fluorescence intensity is plotted against the concentration of the G-quadruplex.

-

The resulting binding curve is fitted to a suitable binding model (e.g., a one-site or two-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).

-

Visualizations

Molecular Interaction Pathway of DC-34 with MYC G-Quadruplex

Caption: Molecular interactions of DC-34 with the MYC G-quadruplex.

Experimental Workflow for G4-Ligand Characterization

Caption: Workflow for characterizing G-quadruplex-ligand interactions.

References

In Silico Modeling of G-Quadruplex Ligand Interactions: A Technical Guide Featuring Pyridostatin (PDS)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the computational methodologies used to model the interaction between G-quadruplex (G4) DNA and the well-characterized ligand, Pyridostatin (B1662821) (PDS). It details the protocols for key in silico experiments, presents quantitative data from relevant studies, and visualizes the associated workflows and biological pathways.

Introduction to G-Quadruplexes and Pyridostatin

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1] These four-stranded structures are stabilized by Hoogsteen hydrogen bonds between four guanine (B1146940) bases, forming a square planar arrangement called a G-tetrad.[2] Stacks of these G-tetrads, stabilized by a central monovalent cation (typically K+ or Na+), create the G4 structure.[1]

G4s are not randomly distributed throughout the genome; they are significantly enriched in biologically important regions, including human telomeres and the promoter regions of numerous oncogenes such as c-MYC, BCL2, and SRC.[3][4] Their presence in these locations implicates them as key regulators of gene expression, replication, and telomere maintenance.[1] The stabilization of G4 structures, particularly in oncogene promoters, can act as a steric block to the transcriptional machinery, leading to the downregulation of the target gene. This makes G4s highly attractive targets for anticancer drug discovery.[2][5]

Pyridostatin (PDS), and its derivatives, are potent and selective G4-stabilizing ligands.[3][6] PDS interacts with G4 structures primarily through π-π stacking between its planar aromatic rings and the G-tetrads.[7][8] This binding is further enhanced by electrostatic interactions between the ligand's side chains and the phosphate (B84403) backbone of the G4.[7] By stabilizing G4s, PDS can disrupt DNA replication and transcription, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[6][9] Its ability to target G4s in the promoters of proto-oncogenes like SRC has been shown to reduce the corresponding protein levels.[6]

In Silico Modeling Workflow

The computational investigation of G4-ligand interactions typically follows a multi-step workflow. This process begins with system preparation and progresses through molecular docking to predict binding poses, followed by molecular dynamics simulations to assess the stability and dynamics of the complex. Finally, free energy calculations are performed to quantify the binding affinity.

Experimental & Computational Protocols

This section details the methodologies for the core computational experiments used to study the PDS-G4 interaction.

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For G4-ligand systems, this is crucial for identifying potential binding modes (e.g., end-stacking, groove binding). Studies have shown that the choice of docking software is critical, with programs like DOCK 6 performing well for G4 targets.[10][11]

Objective: To predict the binding pose of Pyridostatin (PDS) with a target G-quadruplex structure (e.g., the c-MYC promoter G4, PDB ID: 1XAV).

Methodology:

-

Receptor Preparation:

-

Obtain the G4 structure from the Protein Data Bank (PDB). For this example, we use the parallel G4 from the c-MYC promoter.

-

Remove any existing ligands and solvent molecules from the PDB file.

-

Add hydrogen atoms and assign appropriate charges using a molecular modeling suite (e.g., UCSF Chimera, AmberTools). The AMBER force field is commonly used for nucleic acids.[12]

-

Define the binding site or "grid box" for the docking calculation, ensuring it encompasses the G-tetrad surfaces and grooves, which are the likely interaction sites.

-

-

Ligand Preparation:

-

Generate a 3D structure of PDS.

-

Perform energy minimization of the ligand structure.

-

Assign partial charges to the ligand atoms. The AM1-BCC charge model is a common choice.

-

-

Docking Execution:

-

Use a docking program such as DOCK 6.

-

Configure the docking parameters. This includes specifying the prepared receptor and ligand files, the grid box definition, and the scoring function.

-

For G4s, a scoring function that accurately models π-π stacking and electrostatic interactions is essential. DOCK 6 with GB/SA rescoring has shown good performance.[10]

-

Initiate the docking run. The software will generate a series of possible binding poses ranked by their docking scores.

-

-

Post-Docking Analysis:

-

Visually inspect the top-ranked poses to assess their chemical plausibility. Key interactions to look for include stacking on the terminal G-tetrads and interactions with the G4 loops or grooves.

-

Cluster the resulting poses based on their root-mean-square deviation (RMSD) to identify dominant binding modes.

-

Select representative poses from the most populated and energetically favorable clusters for further analysis with Molecular Dynamics simulations.

-

Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the G4-PDS complex over time, allowing for an assessment of the stability of the predicted binding pose and a detailed analysis of intermolecular interactions.

Objective: To evaluate the stability of the PDS-G4 complex and characterize its dynamic interactions in a simulated physiological environment.

Methodology:

-

System Setup (using AMBER):

-

Select a starting structure, typically the top-ranked pose from molecular docking.

-

Use the tleap module in AmberTools to build the simulation system.

-

Apply a nucleic acid-specific force field (e.g., OL15).[13]

-

Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P water model), ensuring a buffer of at least 10 Å from the box edge.[12]

-

Neutralize the system by adding counter-ions (e.g., K+), which are also crucial for stabilizing the G4 central channel.[12]

-

-

Minimization and Equilibration:

-

Perform an initial energy minimization of the solvent and ions while restraining the G4-PDS complex.

-

Conduct a second minimization of the entire system without restraints.

-

Gradually heat the system from 0 K to 300 K over a short simulation (e.g., 50-100 ps) under constant volume (NVT) conditions, with weak restraints on the solute.

-

Equilibrate the system's density by running a simulation under constant pressure (NPT) conditions (e.g., 500 ps to 1 ns) until the system's pressure and density have stabilized.

-

-

Production MD:

-

Run the production simulation for a duration sufficient to observe the system's stable behavior (typically 100-500 ns or longer).

-

Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps) for subsequent analysis.

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and the G4 backbone relative to the starting structure to assess the stability of the binding pose and the overall structure.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions, such as the G4 loops.

-

Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between PDS and the G4.

-

Interaction Energy: Analyze the van der Waals and electrostatic interaction energies between the ligand and the receptor.

-

Protocol: MM/PBSA Binding Free Energy Calculation

The Molecular Mechanics / Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy of a ligand to a receptor from an MD trajectory.[14][15]

Objective: To calculate the binding free energy (ΔG_bind) of PDS to the G4 structure.

Methodology:

-

Trajectory Preparation:

-

Use a stable portion of the production MD trajectory. It is common to discard the initial part of the simulation to ensure the system is well-equilibrated.

-

Extract a set of snapshots (e.g., 100-500 frames) from the selected trajectory portion.

-

-

Energy Calculation:

-

The binding free energy is calculated using the following thermodynamic cycle:

-

ΔG_bind = G_complex - (G_receptor + G_ligand)

-

-

For each snapshot, the free energy (G) of each species (complex, receptor, and ligand) is calculated as:

-

G = E_MM + G_solv - TΔS

-

-

E_MM: The molecular mechanics energy in the gas phase (internal, van der Waals, and electrostatic energies).[15]

-

G_solv: The solvation free energy, which is composed of a polar (G_polar) and a non-polar (G_nonpolar) component.[16]

-

G_polar is calculated by solving the Poisson-Boltzmann (PB) equation.

-

G_nonpolar is typically estimated from the Solvent Accessible Surface Area (SASA).[16]

-

-

-TΔS: The conformational entropy term. This term is computationally expensive to calculate and is often neglected, leading to a relative, rather than absolute, binding free energy.

-

-

Execution (using g_mmpbsa or Amber's MMPBSA.py):

-

For each snapshot, perform the energy calculations for the complex, the receptor alone, and the ligand alone.

-

Average the calculated ΔG_bind values over all snapshots to obtain the final estimated binding free energy.

-

The total binding energy can be decomposed into contributions from individual energy terms (van der Waals, electrostatic, polar solvation, etc.) to understand the driving forces of binding.[17][18]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of PDS with G-quadruplexes, compiled from various studies.

Table 1: Binding Affinity and Stoichiometry of Pyridostatin (PDS)

| Parameter | G-Quadruplex Target | Value | Method | Reference |

| Dissociation Constant (Kd) | Telomeric G4 | 490 ± 80 nM | Laser Tweezers | [19] |

| Binding Stoichiometry | c-MYC G4 | ~2:1 (PDS:G4) | Circular Dichroism | [20] |

Table 2: Example Binding Free Energy Components from MM/GBSA Studies

Note: The following data is illustrative of typical results from MM/GBSA calculations for G4-ligand systems and may not be specific to PDS, for which detailed decomposed energy data is less commonly published in abstracts. The values demonstrate the relative contributions of different energy terms.[13][15]

| Energy Component | Typical Value Range (kcal/mol) | Contribution to Binding |

| ΔEvdw (van der Waals) | -40 to -60 | Favorable |

| ΔEelec (Electrostatic) | -20 to -50 | Favorable |

| ΔGpolar (Polar Solvation) | +30 to +70 | Unfavorable |

| ΔGnonpolar (Non-polar Solvation) | -5 to -10 | Favorable |

| ΔGbind (Total Binding Free Energy) | -25 to -50 | Favorable |

Visualization of Pathways and Relationships

PDS-Induced DNA Damage and Signaling Pathway

Stabilization of G4 structures by PDS can stall replication forks, leading to DNA double-strand breaks (DSBs).[9][21] This damage activates cellular stress responses, notably the cGAS/STING pathway, which triggers an innate immune response, and can downregulate key DNA repair proteins like BRCA1.[6][9]

References

- 1. G-quadruplex Virtual Drug Screening: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. "DNA G-Quadruplexes as Targets for Natural Product Drug Discovery" by Kai-Bo Wang, Yingying Wang et al. [docs.lib.purdue.edu]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours | EMBO Molecular Medicine [link.springer.com]

- 10. Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Dynamics Simulations of Guanine Quadruplex Loops: Advances and Force Field Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents [frontiersin.org]

- 16. diva-portal.org [diva-portal.org]

- 17. In-silico modeling studies of G-quadruplex with soy isoflavones having anticancerous activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. g_mmpbsa [rashmikumari.github.io]

- 19. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 21. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours | EMBO Molecular Medicine [link.springer.com]

The Cellular Journey of Pyridostatin: An In-depth Technical Guide to its Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of Pyridostatin (PDS), a well-characterized G-quadruplex (G4) ligand. PDS is a valuable tool for studying the biology of G4s and a potential candidate for therapeutic development. Understanding its cellular behavior is critical for interpreting experimental results and designing novel G4-targeted therapies.

Data Presentation: Cellular Uptake and Localization of Pyridostatin

Quantitative data on the cellular uptake and subcellular distribution of Pyridostatin is not extensively available in the public domain. The following table summarizes the currently understood qualitative aspects of its cellular behavior. Further research is required to establish precise quantitative metrics.

| Parameter | Cell Type(s) | Method | Observation | Quantitative Data | Citation(s) |

| Cellular Uptake | Various human cancer cell lines (e.g., MRC5-SV40, HeLa) | Fluorescence Microscopy (with tagged analogue), Cellular Proliferation Assays | Pyridostatin readily enters cells, leading to inhibition of cell proliferation. | IC50 values reported, for example, ~5.38 µM in MRC5 cells after 72 hours. | [1][2] |

| Subcellular Localization | Human cells (e.g., MRC5-SV40, HeLa) | Immunofluorescence, ChIP-Seq | Primarily localizes to the nucleus, with evidence of targeting both telomeric and non-telomeric regions containing G-quadruplex forming sequences. | At low concentrations, predominantly interacts with non-telomeric DNA loci. At higher concentrations, it also targets telomeres. Specific percentage distribution is not well-defined. | [3][4] |

| Cellular Targets | Human cells | ChIP-Seq, Gene Expression Analysis | Targets gene bodies with clusters of G-quadruplex forming sequences, leading to downregulation of associated genes such as SRC and BRCA1. | Reduction in SRC protein levels by ~60% after 24 hours of treatment in MRC5-SV40 cells. | [3][5][6] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of the cellular uptake and localization of G-quadruplex ligands like Pyridostatin. The following are adapted, detailed methodologies for key experiments.

Fluorescence Microscopy for Visualization of Cellular Uptake and Localization

This protocol describes the use of a fluorescently tagged Pyridostatin analogue to visualize its cellular uptake and subcellular distribution.

Materials:

-

Adherent mammalian cells (e.g., HeLa or U2OS)

-

Glass-bottom culture dishes or coverslips

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (1% Bovine Serum Albumin in PBS)

-

Fluorescently tagged Pyridostatin analogue (e.g., with an alkyne group for click chemistry)

-

Azide-fluorophore conjugate (e.g., Alexa Fluor 488 azide)

-

Click chemistry reaction buffer (e.g., Click-iT™ Cell Reaction Buffer Kit)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

-

Compound Treatment: Treat cells with the alkyne-modified Pyridostatin analogue at the desired concentration (e.g., 1-10 µM) in complete culture medium for a specified time (e.g., 4-24 hours).

-

Cell Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Click Reaction: Wash the cells twice with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining: Incubate the cells with a nuclear counterstain (e.g., 1 µg/mL DAPI in PBS) for 5 minutes at room temperature.

-

Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. The fluorescent signal from the tagged Pyridostatin analogue will indicate its subcellular localization.

Flow Cytometry for Quantifying Cellular Uptake

This protocol provides a method to quantify the cellular uptake of a fluorescent G-quadruplex ligand or a fluorescently-tagged version of Pyridostatin.

Materials:

-

Suspension or adherent cells

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

Fluorescent G4 ligand or fluorescently-tagged Pyridostatin

-

Flow cytometer

-

FACS tubes

Procedure:

-

Cell Preparation:

-

For suspension cells, count and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.

-

For adherent cells, seed them in a multi-well plate and grow to 80-90% confluency. On the day of the experiment, detach the cells using Trypsin-EDTA, wash with complete medium, and resuspend at 1 x 10^6 cells/mL.

-

-

Compound Incubation: Aliquot 1 mL of the cell suspension into FACS tubes. Add the fluorescent ligand at various concentrations and for different time points. Include an unstained control.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time periods.

-

Washing: After incubation, wash the cells twice with ice-cold PBS to remove excess ligand. Centrifuge at 300 x g for 5 minutes between washes.

-

Resuspension: Resuspend the cell pellet in 500 µL of PBS.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with the appropriate laser and detecting the emission at the correct wavelength for the fluorophore. Gate on the live cell population based on forward and side scatter.

-

Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is proportional to the amount of ligand uptake.

Subcellular Fractionation for Localization Analysis

This protocol describes the separation of cellular components to determine the distribution of Pyridostatin in the nucleus, cytoplasm, and mitochondria.

Materials:

-

Cultured cells treated with Pyridostatin

-

PBS

-

Cell scraper

-

Dounce homogenizer

-

Fractionation buffer (e.g., hypotonic buffer containing protease inhibitors)

-

Sucrose cushion (optional, for higher purity)

-

Centrifuge and microcentrifuge

-

Method for Pyridostatin detection (e.g., HPLC-MS/MS if a tagged version is not used)

Procedure:

-

Cell Harvesting: Treat cells with Pyridostatin. After the desired incubation time, wash the cells with ice-cold PBS and harvest them using a cell scraper.

-

Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic fractionation buffer and incubate on ice for 15-30 minutes to allow the cells to swell.

-

Homogenization: Lyse the cells by passing the suspension through a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell lysis without significant nuclear damage.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

-

Cytoplasmic and Mitochondrial Fraction Separation: Carefully collect the supernatant, which contains the cytoplasm and mitochondria. Centrifuge this supernatant at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.

-

Washing Fractions: Wash the nuclear and mitochondrial pellets with the fractionation buffer to minimize cross-contamination.

-

Pyridostatin Quantification: Quantify the amount of Pyridostatin in each fraction using a suitable analytical method. If using a tagged version, fluorescence or other detection methods can be employed. For the unlabeled compound, techniques like HPLC-MS/MS would be necessary.

Mandatory Visualizations

Experimental Workflow: Cellular Uptake and Localization of Pyridostatin

Caption: Workflow for studying Pyridostatin's cellular uptake and localization.

Signaling Pathway: Pyridostatin-Induced DNA Damage Response

Caption: Pyridostatin-induced DNA Damage Response (DDR) signaling pathway.

Signaling Pathway: Pyridostatin-Induced cGAS-STING Pathway Activation

Caption: Activation of the cGAS-STING pathway by Pyridostatin.

References

- 1. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Early Cytotoxicity Profile of the G-Quadruplex Ligand Quarfloxin (CX-3543): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early cytotoxicity studies of Quarfloxin (CX-3543), a first-in-class G-quadruplex ligand that has undergone clinical investigation. This document details the compound's mechanism of action, summarizes its cytotoxic effects on various cancer cell lines, and provides comprehensive protocols for key experimental assays.

Introduction to Quarfloxin (CX-3543)

Quarfloxin (also known as CX-3543) is a small molecule fluoroquinolone derivative designed to selectively target and disrupt the interaction between the nucleolin protein and G-quadruplex structures within the ribosomal DNA (rDNA).[1][2] This interaction is crucial for rRNA biogenesis, a process that is often upregulated in cancer cells to support their high proliferation rates.[1][3] By interfering with this process, Quarfloxin selectively induces apoptosis in malignant cells, making it a promising candidate for cancer therapy.[1][4] The compound advanced to Phase II clinical trials for the treatment of carcinoid/neuroendocrine tumors.[1][3][4]

Mechanism of Action and Signaling Pathway

Quarfloxin's primary mechanism of action involves the disruption of the nucleolin/rDNA G-quadruplex complex.[1][2][3][5] This leads to the inhibition of RNA Polymerase I (Pol I) transcription, which is responsible for synthesizing ribosomal RNA (rRNA).[5][6] The inhibition of rRNA synthesis triggers nucleolar stress, which can, in turn, activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[7][8] Notably, Quarfloxin can induce apoptosis even in p53-null cancer cells, suggesting the involvement of p53-independent pathways.[8]

A key cellular event following Quarfloxin treatment is the redistribution of nucleolin from the nucleolus to the nucleoplasm.[5][6][7] This relocalization is a direct consequence of the drug's action and occurs prior to the inhibition of rRNA synthesis.[5][8] Quarfloxin has been shown to be selective for the inhibition of rRNA synthesis, with minimal effects on DNA and protein synthesis, as well as transcription of other oncogenes driven by RNA Polymerase II.[5][6]

Quantitative Cytotoxicity Data

Quarfloxin has demonstrated broad-spectrum anti-proliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall within the low micromolar to nanomolar range.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | ~0.4 |

| MCF7 | Breast Carcinoma | ~1.3 |

| HCT-116 | Colon Carcinoma | ~4.3 (for rRNA synthesis inhibition) |

| Average | Multiple Cancer Cell Lines | ~1.0 - 2.36 |

Note: The IC50 values can vary depending on the specific assay conditions and duration of drug exposure.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the cytotoxic effects of Quarfloxin are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Quarfloxin and a vehicle control. Incubate for the desired time period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9][10]

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals.[11] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorescently labeled Annexin V.

Protocol:

-

Cell Treatment: Treat cells with Quarfloxin at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

-

Annexin V Staining: Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.[5][12]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[5]

-

Propidium Iodide (PI) Staining: Add 5 µL of PI staining solution to distinguish necrotic cells.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[5]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the association of specific proteins with specific DNA regions in vivo. This protocol can be adapted to assess the disruption of nucleolin binding to rDNA G-quadruplexes by Quarfloxin.

Protocol:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[2]

-

Cell Lysis: Lyse the cells to release the chromatin.[6]

-

Chromatin Shearing: Sonicate the chromatin to produce fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., nucleolin).

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for rDNA G-quadruplex regions to quantify the amount of immunoprecipitated DNA. A decrease in the amount of rDNA pulled down with the nucleolin antibody in Quarfloxin-treated cells would indicate disruption of the complex.

Immunofluorescence Microscopy for Nucleolin Localization

This technique is used to visualize the subcellular localization of nucleolin.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with Quarfloxin.

-

Fixation: Fix the cells with formaldehyde or methanol.

-

Permeabilization: Permeabilize the cells with a detergent such as Triton X-100.